ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

Chemical Identity and Nomenclature

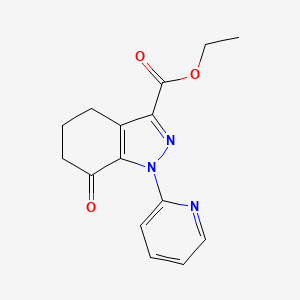

The compound is systematically named This compound , adhering to IUPAC nomenclature rules that prioritize the indazole core. Its structure integrates a bicyclic system comprising a six-membered cyclohexenone ring fused to a five-membered indazole ring, with substituents at the 1- and 3-positions (Figure 1).

| Property | Value |

|---|---|

| CAS Registry Number | 2624296-98-4 |

| Molecular Formula | C₁₄H₁₄N₄O₃ |

| Molecular Weight | 286.29 g/mol |

| SMILES Notation | CCOC(=O)c1nn(c2c1CCCC2=O)c1ncccc1 |

The pyridin-2-yl group at the 1-position introduces aromatic nitrogen atoms, while the ethyl ester at the 3-position enhances solubility and reactivity for further derivatization. The tetracyclic framework adopts a planar conformation in the indazole moiety, with the cyclohexenone ring contributing to conformational flexibility.

Historical Development in Heterocyclic Chemistry

The synthesis of indazole derivatives dates to the early 20th century, but advancements in catalytic cyclization and cross-coupling reactions since the 1990s have enabled precise functionalization of the indazole core. This compound emerged as part of efforts to optimize sigma-2 receptor ligands, which require rigid heterocyclic backbones for target engagement.

Key milestones include:

- Cyclocondensation Techniques : Early routes relied on acid-catalyzed cyclization of hydrazines with diketones, yielding low stereochemical control. Modern methods employ transition metal catalysts (e.g., Pd, Cu) to direct regioselectivity, as demonstrated in the synthesis of analogous tetrahydroindazole carboxylates.

- Protecting Group Strategies : The ethyl ester moiety serves dual roles as a directing group and protecting functionality, enabling subsequent hydrolysis to carboxylic acids or amidation without degrading the indazole core.

- Heteroaromatic Substitution : Introducing pyridinyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution became feasible with the advent of robust palladium catalysts, expanding access to nitrogen-rich architectures.

For example, a 2019 study detailed the synthesis of ethyl 1’-propyl-1’,4’,6’,7’-tetrahydrospiro[dioxolane-2,5’-indazole]-3’-carboxylate via cyclocondensation of propylhydrazine with a diketone intermediate, followed by esterification. This approach mirrors strategies applicable to the target compound, where pyridinyl incorporation would occur at the hydrazine stage.

Position Within Indazole Derivatives Research

Indazole derivatives are prized for their dual roles as kinase inhibitors and modulators of neurotransmitter receptors. This compound occupies a niche within this landscape due to its unique substitution pattern:

- Comparative Structural Analysis : Unlike simpler indazoles such as ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 175396-30-2), the pyridinyl substitution at N1 introduces additional hydrogen-bonding capacity, potentially enhancing binding to proteins with aromatic pockets.

- Role in Medicinal Chemistry : The compound’s ester group allows straightforward conversion to carboxamides or carboxylic acids, enabling structure-activity relationship (SAR) studies. For instance, N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS 2095504-38-2) derived from a related ester exhibits nanomolar affinity for sigma-2 receptors.

- Synthetic Versatility : The molecule’s reactivity supports diverse transformations, including:

A 2025 analysis of MolCore’s product catalog highlights the industrial demand for high-purity indazole carboxylates, with This compound listed at 97% purity under ISO-certified manufacturing. This reflects its utility as a building block in multistep syntheses targeting bioactive molecules.

Properties

CAS No. |

802541-22-6 |

|---|---|

Molecular Formula |

C15H15N3O3 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

ethyl 7-oxo-1-pyridin-2-yl-5,6-dihydro-4H-indazole-3-carboxylate |

InChI |

InChI=1S/C15H15N3O3/c1-2-21-15(20)13-10-6-5-7-11(19)14(10)18(17-13)12-8-3-4-9-16-12/h3-4,8-9H,2,5-7H2,1H3 |

InChI Key |

VUPTTYJXHQKCGR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2=O)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Cyclohexanone derivatives serve as the starting cyclic ketone scaffold.

- Diethyl oxalate or similar reagents are used for acylation to introduce ester functionality.

- Hydrazine derivatives (e.g., pyridin-2-yl hydrazine) are employed to form the indazole ring via condensation.

- Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are used as strong bases for enolate formation and acylation steps.

Stepwise Synthesis

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Acylation of cyclic ketone with diethyl oxalate | LDA, −78 °C | ~68% | Formation of keto-ester intermediate |

| 2 | Cyclization with pyridin-2-yl hydrazine | Room temperature to reflux | ~82% | Formation of tetrahydroindazole ring |

| 3 | Ester hydrolysis (if needed) | Acidic or basic hydrolysis | ~84% | Conversion to carboxylic acid intermediate |

| 4 | Introduction of 7-oxo group | Controlled oxidation or ketone formation | Variable | Ketone at position 7 |

| 5 | N-1 substitution with pyridin-2-yl group | Reductive amination or nucleophilic substitution | Variable | Final functionalization |

Note: The exact order of steps 3-5 may vary depending on protecting groups and synthetic route.

Representative Procedure (Adapted from Literature)

- Starting from 1,4-dioxaspiro[4.5]decan-8-one , acylation with diethyl oxalate using LDA at −78 °C yields the keto-ester intermediate.

- Treatment with pyridin-2-yl hydrazine induces ring closure to form the tetrahydroindazole core.

- Hydrolysis of the ester group under acidic conditions yields the corresponding acid.

- The acid can be converted back to the ethyl ester if necessary.

- The ketone at position 7 is introduced or revealed by deprotection or oxidation.

- Final N-1 substitution with pyridin-2-yl is achieved via reductive amination or direct nucleophilic substitution.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Base for acylation | LDA or n-BuLi | Strong, non-nucleophilic base required for enolate formation |

| Temperature | −78 °C to room temperature | Low temperature critical for selectivity in acylation |

| Solvent | THF, ether | Anhydrous conditions preferred |

| Hydrazine derivative | Pyridin-2-yl hydrazine | Stoichiometric amounts, often slight excess |

| Hydrolysis | Acidic (HCl) or basic (NaOH) | Controlled to avoid overreaction |

| Purification | Column chromatography, recrystallization | To achieve high purity |

Research Findings and Yields

- The acylation step typically achieves yields around 65-70%.

- Cyclization to the tetrahydroindazole ring proceeds efficiently with yields above 80%.

- Hydrolysis and subsequent esterification steps maintain yields in the 80-90% range.

- Final N-1 substitution yields vary depending on the method but can reach up to 85-90% under optimized conditions.

- Overall multi-step synthesis yields range from 40% to 60%, depending on purification and scale.

Summary Table of Preparation Methods

Additional Notes

- Protecting groups such as ketals may be used to mask sensitive ketone functionalities during intermediate steps.

- Reductive amination for N-1 substitution often employs amines and reducing agents under mild conditions.

- Reaction monitoring by HPLC and TLC is standard to ensure completion.

- Purification typically involves silica gel chromatography and recrystallization from solvents like ethyl acetate or toluene.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Indazole Core

The following compounds are selected for comparison based on substituent differences in the indazole ring system:

Table 1: Structural and Physicochemical Properties

*Estimated based on molecular formula.

Key Observations :

Pyridin-2-yl vs. Pyrazin-2-yl (): The pyrazin-2-yl analog (CAS 2624296-98-4) replaces pyridine with a pyrazine ring, introducing a second nitrogen atom. Molecular weight differences (286.29 vs. ~298.32) reflect the substitution of pyridine (C₅H₅N) with pyrazine (C₄H₄N₂).

Positional Isomerism: 5-oxo vs. 7-oxo (): The 5-oxo isomer (CAS 913558-33-5) lacks substituents at N1 and shifts the carbonyl group to position 3.

- Methyl groups at N1 and C4 increase steric bulk and lipophilicity (logP ~1.8 estimated), which could improve membrane permeability but reduce aqueous solubility.

Key Observations :

- Synthetic Routes: While direct synthesis data for the pyridin-2-yl compound is unavailable, analogous methods involve condensation of substituted amines with keto-esters under acidic conditions (e.g., 84% yield for a quinoline-derived analog in ).

- Hazards : The pyrazin-2-yl analog () exhibits multiple hazards (e.g., respiratory irritation, H335), likely due to its heteroaromaticity. The pyridin-2-yl variant may share similar risks but requires experimental validation.

Biological Activity

Ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 503614-91-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the biological activity of this compound based on recent studies and synthesizes findings from various sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 488.54 g/mol. The compound features a complex structure that includes a pyridine ring and a tetrahydro-indazole moiety, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H28N4O5 |

| Molecular Weight | 488.54 g/mol |

| CAS Number | 503614-91-3 |

| Purity | Not specified |

| Storage Conditions | Sealed in dry, Room Temperature |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammatory diseases.

- Inhibition of COX Enzymes :

- In Vivo Studies :

- Histopathological Studies :

Analgesic Properties

The analgesic activity of ethyl 7-oxo derivatives has also been documented:

- Analgesic Efficacy :

Structure–Activity Relationship (SAR)

The biological activity of ethyl 7-oxo derivatives can be attributed to their structural components:

- Pyridine and Pyrazole Rings :

- Substituent Effects :

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of ethyl 7-oxo derivatives:

- Study on COX Inhibition :

- Toxicology Assessments :

Q & A

Basic Question: What synthetic routes are recommended for ethyl 7-oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this indazole derivative typically involves cyclocondensation of hydrazine derivatives with ketones or diketones, followed by functionalization of the pyridinyl and ester groups. To optimize efficiency, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, reducing trial-and-error experimentation .

Advanced Question: How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms for this compound?

Methodological Answer:

Combine density functional theory (DFT) simulations with kinetic isotope effect (KIE) studies or in-situ spectroscopic monitoring (e.g., FTIR, NMR). For example, simulate the cyclization step of the indazole core to identify rate-limiting barriers. Validate computational predictions via isotopic labeling experiments or time-resolved mass spectrometry. Use feedback loops where experimental results refine computational models, as demonstrated in ICReDD’s integrated approach .

Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- 1H/13C NMR : Assign proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, ester carbonyl at ~δ 165–170 ppm) and confirm ring saturation .

- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients.

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) via single-crystal analysis .

Advanced Question: What strategies resolve contradictions between computational predictions and experimental results in this compound’s reactivity studies?

Methodological Answer:

Contradictions often arise from oversimplified computational models (e.g., neglecting solvent effects or non-adiabatic pathways). Address this by:

- Multiscale modeling : Combine quantum mechanics/molecular mechanics (QM/MM) to simulate solvent interactions.

- Sensitivity analysis : Identify which parameters (e.g., dielectric constant, steric effects) most influence outcomes.

- Bayesian optimization : Statistically reconcile discrepancies by weighting experimental data against computational uncertainty .

Basic Question: How can the design of experiments (DoE) methodology optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

Apply response surface methodology (RSM) to map interactions between variables. For example:

- Factors : Temperature (80–120°C), solvent (DMF vs. THF), catalyst (e.g., Pd/C loading).

- Responses : Yield, purity, reaction time.

Use a central composite design to minimize trials while maximizing data robustness. Statistical tools like ANOVA identify significant factors, reducing optimization time by ~40% compared to one-factor-at-a-time approaches .

Advanced Question: What challenges arise in determining this compound’s crystal structure, and how can X-ray diffraction be optimized?

Methodological Answer:

Challenges include low crystal quality (due to flexible tetrahydroindazole rings) and preferred orientation errors. Mitigate via:

- Crystallization screening : Use high-throughput vapor diffusion with diverse solvent mixtures (e.g., DCM/hexane).

- Synchrotron radiation : Enhance weak diffraction signals for low-symmetry crystals.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds with pyridinyl N) to validate packing models .

Basic Question: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

- Hazard assessment : Review Safety Data Sheets (SDS) for structurally similar indazole derivatives (e.g., pyridinyl toxicity, ester hydrolysis products).

- Engineering controls : Use fume hoods for weighing/purification to mitigate inhalation risks.

- Waste management : Neutralize acidic/basic byproducts before disposal .

Advanced Question: How can machine learning (ML) accelerate the discovery of derivatives or analogs of this compound?

Methodological Answer:

- Feature engineering : Train ML models on descriptors like molecular weight, logP, and topological polar surface area (TPSA).

- Generative adversarial networks (GANs) : Propose novel analogs by learning from indazole/pyridine-containing libraries.

- Transfer learning : Adapt pre-trained models (e.g., ChemBERTa) to predict bioactivity or synthetic accessibility .

Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

Screen solvents via solubility tests at ambient and elevated temperatures. Common systems include:

- Ethyl acetate/hexane : Ideal for moderate-polarity compounds.

- Methanol/water : Effective for polar esters.

Monitor crystal growth via polarized light microscopy to avoid amorphous precipitates .

Advanced Question: How can isotopic labeling (e.g., 13C, 15N) clarify metabolic or degradation pathways of this compound?

Methodological Answer:

- Synthesis of labeled analogs : Introduce 13C at the carbonyl group (C7) or 15N in the indazole ring.

- LC-MS/MS tracing : Monitor isotopic patterns in degradation studies (e.g., hydrolysis of the ester group).

- Kinetic isotope effects (KIE) : Quantify bond cleavage rates (e.g., C-N vs. C-O) to infer mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.